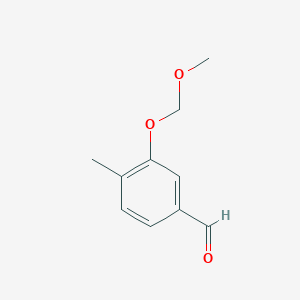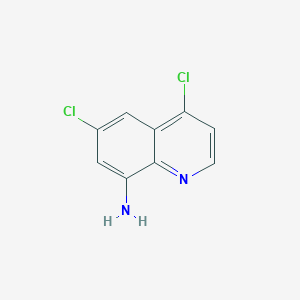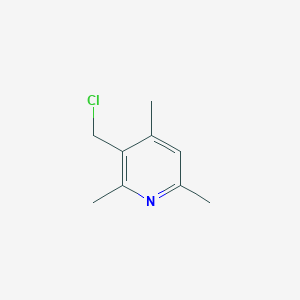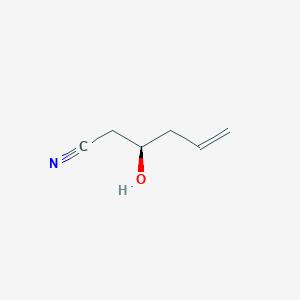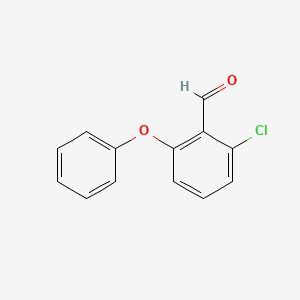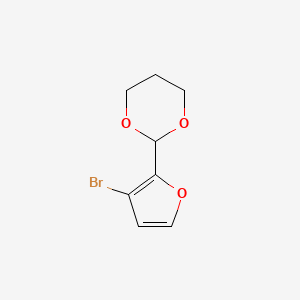
2-(3-Bromo-2-furyl)-1,3-dioxane
Descripción general
Descripción
2-(3-Bromo-2-furyl)-1,3-dioxane is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(3-bromo-2-furyl)-4,5-dihydro-1,3-dioxol-2-one and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-2-furyl)-1,3-dioxane is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(3-bromo-2-furyl)-1,3-dioxane in laboratory experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities, making it an ideal reagent for various reactions. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-bromo-2-furyl)-1,3-dioxane. One area of interest is in the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a highly versatile and important compound in the field of organic chemistry. Its potential applications in various scientific fields make it an important area of research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-furyl)-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a reagent in various reactions. It has also been used in the synthesis of other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-bromofuran-2-yl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c9-6-2-5-10-7(6)8-11-3-1-4-12-8/h2,5,8H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSTUVHFBFGKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




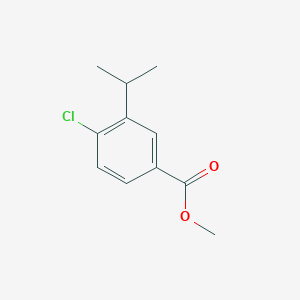
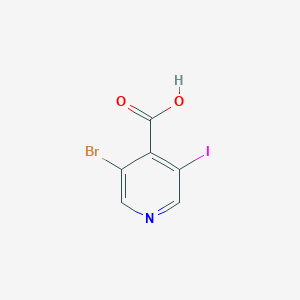

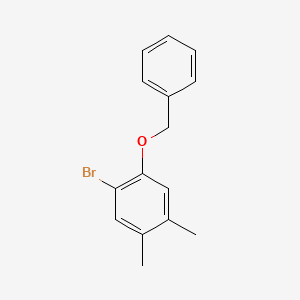
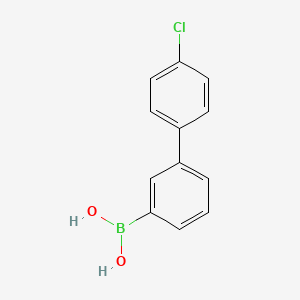
![Silane, dichloromethyl[(trichlorosilyl)methyl]-](/img/structure/B3247299.png)
